beta-D-2-Deoxyribose
Overview
Description
Beta-D-2-Deoxyribose: is a monosaccharide that is a crucial component of deoxyribonucleic acid (DNA). It is a pentose sugar, meaning it contains five carbon atoms. The “deoxy” prefix indicates that it lacks one oxygen atom compared to ribose, specifically at the second carbon position. This structural difference is significant as it contributes to the stability and functionality of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Silyl-Hilbert-Johnson Reaction (Vorbrüggen Reaction): This method involves the combination of a silylated heterocycle and a protected sugar acetate in the presence of a Lewis acid.
Metal Salt Method: This method uses metal salts of heterocycles combined with protected sugar halides.
Fusion Method: This involves heating the base and acetyl-protected 1-acetoxyribose to high temperatures, resulting in the formation of the nucleoside.
Industrial Production Methods: Industrial production often involves enzymatic synthesis using nucleoside phosphorylases and 2′-deoxyribosyltransferases. These enzymes catalyze the transfer of glycosyl residues to acceptor bases, providing an efficient alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-2-Deoxyribose can undergo oxidation to form various acids.
Reduction: It can be reduced to form alditols.
Substitution: It can react with amines to form N-glycosides, such as deoxythymidine, which is a part of DNA.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid.
Reduction: Often uses reducing agents such as sodium borohydride.
Substitution: Involves amines and acidic conditions to facilitate the formation of N-glycosides.
Major Products:
Oxidation: Forms aldonic acids.
Reduction: Forms alditols.
Substitution: Forms N-glycosides like deoxythymidine.
Scientific Research Applications
Chemistry: Beta-D-2-Deoxyribose is used in the synthesis of nucleosides and nucleotides, which are essential for various biochemical processes . Biology: It is a fundamental component of DNA, playing a critical role in genetic information storage and transmission . Medicine: It is involved in the development of antiviral and anticancer drugs due to its role in nucleic acid synthesis . Industry: Used in the production of DNA-based technologies and biocatalysts .
Mechanism of Action
Beta-D-2-Deoxyribose exerts its effects primarily through its incorporation into DNA. It forms part of the sugar-phosphate backbone of DNA, linking with phosphate groups and nitrogenous bases to create the double helix structure. The absence of an oxygen atom at the second carbon position makes DNA more stable and less susceptible to hydrolysis compared to ribonucleic acid (RNA) .
Comparison with Similar Compounds
D-Ribose: Found in RNA, differs by having an additional hydroxyl group at the second carbon position.
D-Glucose: A hexose sugar, structurally different but also involved in energy metabolism.
D-Galactose: Another hexose sugar, part of lactose, and involved in energy metabolism.
Uniqueness: Beta-D-2-Deoxyribose is unique due to its role in DNA, providing structural stability and resistance to hydrolysis, which is crucial for the long-term storage of genetic information .
Properties
IUPAC Name |
(2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190259 | |
Record name | beta-D-2-Deoxyribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36792-88-8 | |
Record name | 2-Deoxy-β-D-erythro-pentofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36792-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-2-Deoxyribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-2-Deoxyribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-2-DEOXYRIBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9I45OZ8PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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